2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE
Overview
Description
2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound with the molecular formula C21H18ClN3O2. This compound is known for its unique chemical structure, which includes a chlorinated aniline group and a benzamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE typically involves the reaction of 3-chloroaniline with isocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: H2 gas with Pd/C catalyst at elevated pressure.
Substitution: Sodium hydroxide (NaOH) in aqueous medium at elevated temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction or disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
- 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}ACETAMIDE
- 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ACETAMIDE
Uniqueness
2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both chloroaniline and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-(4-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-14-9-11-16(12-10-14)23-20(26)18-7-2-3-8-19(18)25-21(27)24-17-6-4-5-15(22)13-17/h2-13H,1H3,(H,23,26)(H2,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQOLIBCBXDNHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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